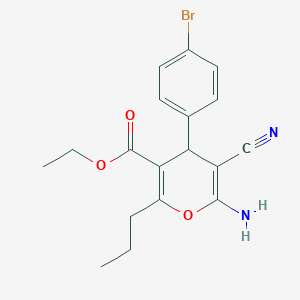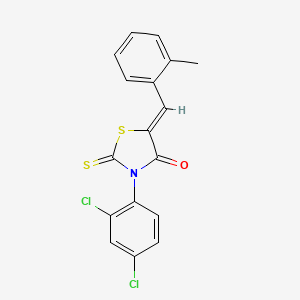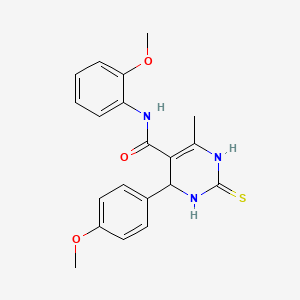
ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, also known as compound 1, is a pyran-based molecule that has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been found to exhibit promising biological activities, making it an attractive candidate for further investigation.
Mechanism of Action
The exact mechanism of action of ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. In addition, it has been found to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
Compound 1 has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting that it could be used to treat inflammatory diseases such as arthritis. It has also been found to induce apoptosis (programmed cell death) in cancer cells, indicating that it could be used as a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate 1 in lab experiments is that it has been extensively studied and optimized for synthesis, making it readily available for research. In addition, its potential applications in the field of medicinal chemistry make it an attractive candidate for further investigation. However, one limitation is that its mechanism of action is not fully understood, which could make it more difficult to develop new therapies based on this this compound.
Future Directions
There are many potential future directions for research on ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate 1. One area of interest is the development of new drugs based on this this compound, particularly for the treatment of inflammatory diseases and cancer. Another area of research could focus on elucidating the exact mechanism of action of this this compound, which could lead to the development of more targeted therapies. Finally, further studies could investigate the potential side effects and toxicity of this this compound, which would be important for its eventual use as a drug.
Synthesis Methods
Compound 1 can be synthesized using a multi-step process that involves the condensation of 4-bromobenzaldehyde with ethyl cyanoacetate to form ethyl 4-bromo-2-cyano-3-phenylacrylate. This intermediate is then reacted with 2-propyl-1,3-dioxolane-4-methanol and ammonium acetate to yield ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate. This method has been optimized to increase the yield and purity of the final product.
Scientific Research Applications
Compound 1 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities, making it a promising candidate for the development of new drugs. In addition, it has been shown to inhibit the activity of certain enzymes, which could lead to the development of new therapies for various diseases.
Properties
IUPAC Name |
ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-3-5-14-16(18(22)23-4-2)15(13(10-20)17(21)24-14)11-6-8-12(19)9-7-11/h6-9,15H,3-5,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVLDLJOAYSXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R*,3R*)-3-[4-(2,2-dimethoxyethyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4932750.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)
![4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B4932753.png)
![1,3-dimethyl-5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4932760.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4932783.png)


![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B4932809.png)
![(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4932810.png)


![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B4932821.png)

